

introduction to m-PEG3-OH as a chemical reagent

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An In-depth Technical Guide to m-PEG3-OH as a Chemical Reagent

Introduction

m-PEG3-OH, also known as triethylene glycol monomethyl ether, is a monodisperse polyethylene glycol (PEG) derivative that serves as a fundamental building block in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, consisting of a methoxy-terminated three-unit ethylene glycol chain with a terminal hydroxyl group, imparts a unique combination of hydrophilicity, flexibility, and defined length. These characteristics are crucial for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[4]

This technical guide provides a comprehensive overview of **m-PEG3-OH**, including its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols and visual diagrams are presented to aid researchers and scientists in its practical application.

Data Presentation

The chemical and physical properties of **m-PEG3-OH** are summarized in the tables below for easy reference.

Table 1: Chemical Identity of m-PEG3-OH



Property	Value
CAS Number	112-35-6[1]
Molecular Formula	C7H16O4[1]
Molecular Weight	164.20 g/mol [1]
Synonyms	Triethylene glycol monomethyl ether, 3,6,9- Trioxa-1-decanol, 2-(2-(2- Methoxyethoxy)ethoxy)-ethanol[1]
Purity	≥95% - 99.86% (GC)[1][5]
Storage	Store at -5°C to 4°C, keep in dry and avoid sunlight[1][6]

Table 2: Physicochemical Properties of m-PEG3-OH

Property	Value
Appearance	Colorless to light yellow liquid[5]
Density	Approximately 1.0 g/cm³[7]
Boiling Point	233.9 ± 20.0 °C at 760 mmHg[7]
Melting Point	-44 °C[7]
Solubility	Soluble in DMSO (≥ 100 mg/mL)[8]
Water Content (KF)	0.46%[5]

Experimental Protocols Synthesis of m-PEG3-OH (Triethylene Glycol Monomethyl Ether)

The synthesis of **m-PEG3-OH** can be achieved through the reaction of triethylene glycol with methanol in the presence of a suitable catalyst.[9]



Materials:

- Triethylene glycol
- Methanol
- Polyperfluorosulfonic acid resin catalyst (or other suitable acid catalyst)
- Reaction vessel equipped with a reflux condenser and stirrer
- Distillation apparatus

Procedure:

- Charge the reaction vessel with triethylene glycol and the polyperfluorosulfonic acid resin catalyst.
- Add methanol to the reaction mixture. The molar ratio of reactants should be optimized for the desired product.
- Heat the mixture to reflux and maintain stirring for a period sufficient to achieve a high conversion of triethylene glycol.
- Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).
- Upon completion, cool the reaction mixture and separate the catalyst by filtration.
- The crude product is then purified by vacuum distillation to isolate the m-PEG3-OH from unreacted starting materials and byproducts.[10]

Activation of m-PEG3-OH: Synthesis of m-PEG3-OMs (Mesylation)

The terminal hydroxyl group of **m-PEG3-OH** has low reactivity and requires activation for use in bioconjugation.[4] A common activation method is mesylation, which converts the hydroxyl group into a good leaving group (mesylate), making the molecule susceptible to nucleophilic substitution.



Materials:

- m-PEG3-OH (1 equivalent)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Triethylamine (Et₃N) (1.33 equivalents)
- Methanesulfonyl Chloride (MsCl) (2.1 equivalents)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Oven-dried round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG3-OH in anhydrous dichloromethane.
- Addition of Base: Add triethylamine to the solution.
- Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
- Addition of Mesylating Agent: Slowly add methanesulfonyl chloride to the cooled solution while stirring.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
- Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with dichloromethane (3x).
- Washing: Combine the organic layers and wash with brine (3x).



- Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.
- Purification (Optional): The crude product can be further purified by column chromatography on silica gel if required.

General Protocol for Protein Bioconjugation with m-PEG3-OMs

This protocol describes the conjugation of the activated **m-PEG3-OH** (m-PEG3-OMs) to primary amines (e.g., lysine residues) on a protein.

Materials:

- m-PEG3-OMs
- Protein of Interest (in an amine-free buffer, e.g., phosphate or borate buffer)
- Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-8.5
- Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
- Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

Procedure:

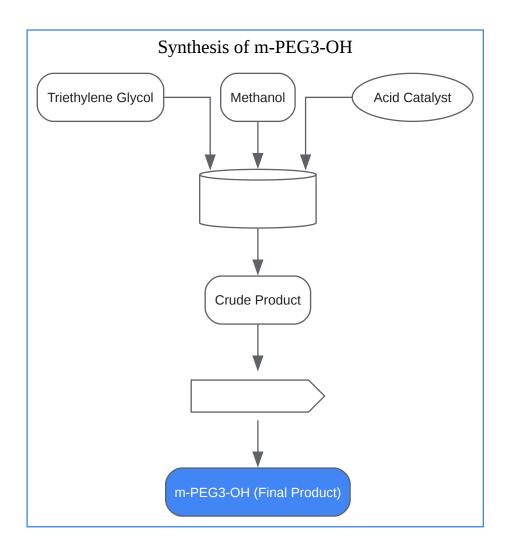
- Reagent Preparation:
 - Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.
 - Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer to the desired stock concentration.
- Bioconjugation Reaction:



- Add the freshly prepared m-PEG3-OMs solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10:1 molar ratio of PEG to protein). Mix gently.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted m-PEG3-OMs.
 - Incubate for 30-60 minutes at room temperature.
- Purification of the PEGylated Protein:
 - Separate the PEGylated protein from unreacted PEG and quenching reagents using SEC or IEX.[11]
 - Equilibrate the chromatography column with a suitable buffer (e.g., PBS).
 - Load the quenched reaction mixture onto the column and collect fractions, monitoring the protein elution at 280 nm.
- Characterization:
 - Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
 - Confirm the extent of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
 - Assess the biological activity of the PEGylated protein using a relevant functional assay.

Visualizations

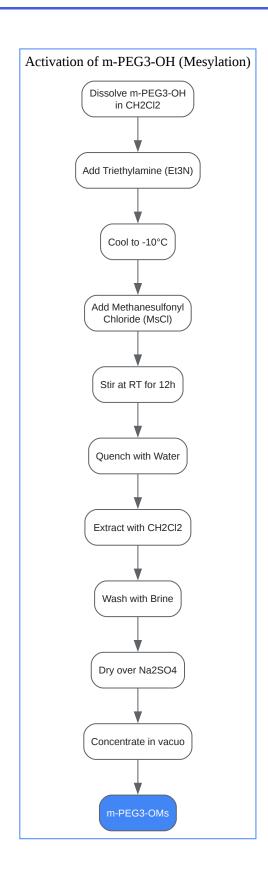




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Caption: Synthesis of m-PEG3-OH from triethylene glycol and methanol.

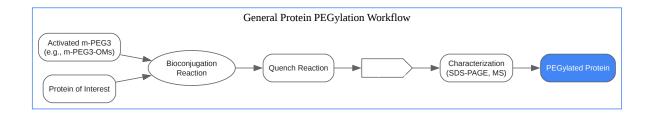


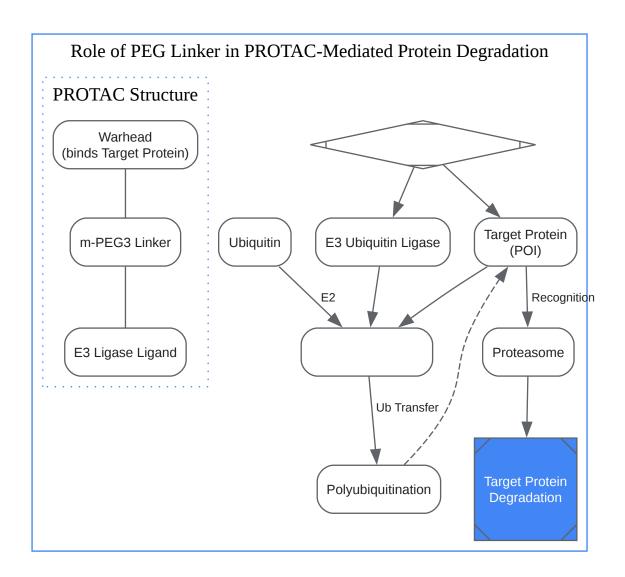


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Caption: Experimental workflow for the activation of **m-PEG3-OH** to m-PEG3-OMs.







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